5-Carboxyfluorescein diacetate
Overview
Description
5-Carboxyfluorescein diacetate is a fluorescent dye that is widely used in various biological and chemical applications. It is a cell-permeant compound that can enter live cells and is subsequently hydrolyzed by intracellular esterases to produce a fluorescent product, 5-carboxyfluorescein. This property makes it an excellent tool for assessing cell viability, proliferation, and other cellular functions.
Mechanism of Action
Target of Action
5-Carboxyfluorescein diacetate (5-CFDA) is a cell-permeant esterase substrate . It primarily targets intracellular esterases , which are enzymes that hydrolyze ester bonds. These esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics.
Mode of Action
5-CFDA enters cells by passive diffusion . Once inside the cell, it is cleaved by intracellular esterases to form carboxyfluorescein . This conversion activates its fluorescence, allowing it to be detected . The carboxyfluorescein product contains extra negative charges compared to fluorescein, enabling it to be better retained within cells .
Biochemical Pathways
The primary biochemical pathway involved in the action of 5-CFDA is the esterase-catalyzed hydrolysis of ester bonds . This process transforms the non-fluorescent 5-CFDA into the highly fluorescent carboxyfluorescein . The fluorescence of carboxyfluorescein can then be used to monitor various cellular processes, including cell viability, proliferation, and migration .
Pharmacokinetics
The pharmacokinetics of 5-CFDA are largely determined by its cell-permeant nature and its transformation into carboxyfluorescein . As a hydrophobic compound, 5-CFDA can easily cross cell membranes . Once inside the cell, it is rapidly converted into carboxyfluorescein by esterases . The resulting carboxyfluorescein is more hydrophilic and is thus retained within the cell .
Result of Action
The action of 5-CFDA results in the generation of intracellular fluorescence . This fluorescence can be used to monitor various cellular processes . For example, it can be used to track cell proliferation, as each cell division results in a halving of the fluorescence intensity . It can also be used to assess cell viability, as only live cells with active esterases can convert 5-CFDA into carboxyfluorescein .
Action Environment
The action of 5-CFDA can be influenced by various environmental factors. For example, the efficiency of 5-CFDA conversion into carboxyfluorescein can be affected by the pH and temperature of the cellular environment . Additionally, the presence of other compounds can also influence the action of 5-CFDA. For instance, certain compounds can inhibit esterase activity, thereby affecting the conversion of 5-CFDA into carboxyfluorescein .
Biochemical Analysis
Biochemical Properties
5-Carboxyfluorescein diacetate interacts with intracellular esterases, which cleave the acetate group to generate a highly fluorescent green dye . This interaction is crucial for the activation of its fluorescence. The hydrolysis of this compound by esterases results in the formation of a strongly fluorescent 5-Carboxyfluorescein .
Cellular Effects
The hydrolyzed product of this compound, 5-Carboxyfluorescein, is retained within cells that have intact cell membranes . This property allows it to be used as a marker of cell viability, assessing both enzymatic activity and cell-membrane integrity . It can influence cell function by providing a means to monitor cell health and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its diffusion into the cell, followed by the cleavage of the acetate group by intracellular esterases . This enzymatic action transforms the non-fluorescent this compound into the highly fluorescent 5-Carboxyfluorescein .
Temporal Effects in Laboratory Settings
Over time, the fluorescence of this compound can be observed in cells following multiple cell divisions . High concentrations of the dye can be toxic to cells, and most cells will excrete a proportion of the dye over the course of the first 24–48 hours following staining .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is known that high concentrations of the dye can be toxic to cells . Therefore, it is crucial to find the lowest acceptable labeling concentration and check the viability after labeling.
Metabolic Pathways
The primary metabolic pathway of this compound involves its hydrolysis by intracellular esterases to form 5-Carboxyfluorescein . This process is a key step in its function as a cell viability marker.
Transport and Distribution
This compound is a cell-permeant molecule, meaning it can diffuse freely across cell membranes . Once inside the cell, it is transformed into 5-Carboxyfluorescein, which is retained within cells that have intact cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it is hydrolyzed by esterases to form 5-Carboxyfluorescein . The resulting fluorescent product is retained within the cell, allowing for the monitoring of cell health and viability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyfluorescein diacetate typically involves the esterification of 5-carboxyfluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
5-Carboxyfluorescein+Acetic Anhydride→5-Carboxyfluorescein Diacetate+Acetic Acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction is hydrolysis by intracellular esterases, which converts the non-fluorescent diacetate into the highly fluorescent 5-carboxyfluorescein.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its fluorescence properties.
Substitution: The acetate groups can be substituted with other functional groups to modify the dye’s properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of cellular esterases within live cells.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Can be carried out using reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Produces 5-carboxyfluorescein, a highly fluorescent compound.
Oxidation and Reduction: May produce various oxidized or reduced forms of the dye, with altered fluorescence properties.
Scientific Research Applications
5-Carboxyfluorescein diacetate is extensively used in scientific research due to its unique properties:
Cell Viability Assays: Used to assess cell viability by measuring the fluorescence of live cells.
Cell Proliferation Studies: Employed in tracking cell division and proliferation by monitoring the dilution of fluorescence in daughter cells.
Intracellular pH Measurement: Utilized as a pH-sensitive dye to measure intracellular pH changes.
Flow Cytometry: Commonly used in flow cytometry to analyze cell populations based on fluorescence intensity.
Fluorescence Microscopy: Applied in fluorescence microscopy to visualize and track live cells.
Comparison with Similar Compounds
Similar Compounds
Fluorescein Diacetate: Similar in structure but lacks the carboxyl group, making it less hydrophilic.
Carboxyfluorescein Diacetate Succinimidyl Ester: Contains a succinimidyl ester group, making it more reactive towards amines.
Calcein AM: Another cell-permeant dye used for similar applications but with different fluorescence properties.
Uniqueness
5-Carboxyfluorescein diacetate is unique due to its high cell permeability and the ability to produce a highly fluorescent product upon hydrolysis. Its carboxyl group enhances its retention within cells, making it particularly useful for long-term studies and applications requiring stable fluorescence.
Properties
IUPAC Name |
3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZGNPQMIWOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229971 | |
Record name | 5-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79955-27-4 | |
Record name | 5-Carboxyfluorescein diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxyfluorescein Diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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